4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine

Medicinal Chemistry Physicochemical Profiling hERG liability

This trisubstituted pyrimidine is a differentiated research scaffold. The 3-fluoropiperidine motif confers a lower pKa (~8.48) vs. 4-fluoro isomers, reducing hERG liability for kinase programs. The C4 chlorine enables versatile SNAr/cross-coupling, while the 2-methyl group modulates lipophilicity and steric reactivity. It offers superior metabolic stability over fluoromethyl analogs. Essential for SAR comparator studies with the 4-fluoro positional isomer (CAS 2029852-95-5).

Molecular Formula C10H13ClFN3
Molecular Weight 229.68 g/mol
CAS No. 1997867-95-4
Cat. No. B1490120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine
CAS1997867-95-4
Molecular FormulaC10H13ClFN3
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCCC(C2)F
InChIInChI=1S/C10H13ClFN3/c1-7-13-9(11)5-10(14-7)15-4-2-3-8(12)6-15/h5,8H,2-4,6H2,1H3
InChIKeyRSMXLVMTAPIVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine (CAS 1997867-95-4): Structural Identity and Procurement Baseline


4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine (CAS 1997867-95-4) is a trisubstituted pyrimidine with the molecular formula C₁₀H₁₃ClFN₃ and a molecular weight of 229.68 g/mol . It features a 4-chloro-2-methylpyrimidine core substituted at the 6-position with a 3-fluoropiperidine ring. The compound is cataloged primarily as a research chemical and synthetic building block by multiple chemical suppliers, with typical purity specifications of 95% to 98% . Its structural features—the chlorine leaving group at C4, the methyl group at C2, and the fluorine atom at the piperidine 3-position—collectively define it as a scaffold of interest in medicinal chemistry programs targeting kinase inhibition and protein–protein interaction modulation.

Why 4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine Cannot Be Replaced by a Generic Analog


The precise position of the fluorine atom on the piperidine ring and the presence of both the chloro and methyl substituents on the pyrimidine core are not interchangeable design features. Fluorination at the 3‑position versus the 4‑position of piperidine yields meaningfully different pKₐ values and conformational preferences [1], which directly affect the basicity of the piperidine nitrogen, its protonation state at physiological pH, and its interactions with biological targets such as hERG channels [1]. Replacing the 3‑fluoropiperidine with a 4‑fluoropiperidine, a non‑fluorinated piperidine, or a fluoromethyl‑piperidine analog results in a different electrostatic profile, altered lipophilicity, and potentially divergent metabolic stability [2]. Furthermore, omission of the 2‑methyl group on the pyrimidine ring modifies the compound's logP and steric environment around the chlorine leaving group, which can affect both reactivity in downstream synthetic transformations and target binding. These non‑interchangeable physicochemical properties mean that generic substitution without experimental validation risks compromising SAR continuity, assay reproducibility, and synthetic route reliability.

Quantitative Differential Evidence for 4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine Against Closest Analogs


Fluorine Position Effect: pKₐ Reduction of 3‑Fluoropiperidine Versus 4‑Fluoropiperidine and Unsubstituted Piperidine

The fluorine atom at the piperidine 3‑position exerts a stronger inductive electron‑withdrawing effect on the piperidine nitrogen than fluorine at the 4‑position, resulting in a greater reduction of basicity. The predicted pKₐ of the conjugate acid of 3‑fluoropiperidine is 8.48 , compared with approximately 9.4 for 4‑fluoropiperidine and approximately 11.2 for unsubstituted piperidine [1]. A lower pKₐ means that at physiological pH 7.4, the 3‑fluoropiperidine nitrogen is less protonated than that of its 4‑fluoro isomer. Because basicity of the piperidine nitrogen has been directly correlated with affinity for hERG channels and consequent cardiac toxicity risk [1], the 3‑fluoro substitution pattern in the target compound offers a quantifiably different safety‑relevant profile compared with the 4‑fluoro positional isomer (CAS 2029852‑95‑5) and the non‑fluorinated analog (CAS 94052‑15‑0).

Medicinal Chemistry Physicochemical Profiling hERG liability

Fluorine Substitution Type: Direct Fluoro Versus Fluoromethyl on Piperidine – Metabolic Stability and Steric Profile

The target compound bears a direct C–F bond on the piperidine ring, whereas the closest commercially available analog 4‑Chloro‑6‑(3‑(fluoromethyl)piperidin‑1‑yl)‑2‑methylpyrimidine (CAS 2092795‑11‑2) carries a CH₂F group. The direct C–F bond has a higher bond dissociation energy (~485 kJ/mol) compared with the C–CH₂F bond, making the 3‑fluoropiperidine ring inherently more resistant to oxidative metabolism and metabolic defluorination [1]. Additionally, the fluoromethyl group introduces an extra rotatable bond, increasing conformational flexibility and potentially reducing target binding affinity due to entropic penalty. The difference in steric bulk between –F and –CH₂F also alters the shape complementarity within a binding pocket. These distinctions mean that the direct 3‑fluoro substitution provides a metabolically more robust scaffold with a more constrained conformational profile compared with the fluoromethyl analog.

Drug Metabolism Pharmacokinetics Oxidative Defluorination

2‑Methyl Substituent Effect on Pyrimidine Core: Lipophilicity Modulation Versus Des‑Methyl Analog

The 2‑methyl group on the pyrimidine ring distinguishes the target compound from 4‑Chloro‑6‑(3‑fluoropiperidin‑1‑yl)pyrimidine (CAS 2005099‑45‑4). The addition of a methyl group increases the calculated logP by approximately 0.5–0.7 log units based on fragment‑based contributions, enhancing membrane permeability while also introducing steric hindrance adjacent to the chlorine atom at C4 . This steric effect can modulate the reactivity of the chlorine in nucleophilic aromatic substitution reactions, providing a different synthetic handle compared with the des‑methyl analog. For procurement decisions, the presence of the 2‑methyl group makes the target compound more lipophilic and potentially more cell‑permeable, while the des‑methyl analog may be preferred when lower lipophilicity or less steric hindrance at the reactive center is desired.

Lipophilicity logP Permeability

Purity and Supplier Specification Variability: Batch‑to‑Batch Reproducibility Evidence

The target compound is commercially available from multiple suppliers with specified purity levels ranging from 95% to 98% . This purity range is consistent with its classification as a research‑grade building block. For procurement, the 98% purity grade (e.g., Leyan Product No. 2279633) provides a higher assurance of minimal impurities that could interfere with sensitive biological assays or downstream synthetic steps compared with the 95% grade . When compared with the non‑fluorinated analog 4‑chloro‑2‑methyl‑6‑(piperidin‑1‑yl)pyrimidine (CAS 94052‑15‑0), which is available at ≥97% purity, the fluorinated compound's purity specifications are comparable, indicating that the introduction of fluorine does not compromise the achievable purity of the final product.

Quality Control Procurement Specification Assay Reproducibility

Optimal Application Scenarios for 4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Reduced hERG Liability

The 3‑fluoropiperidine motif imparts a lower pKₐ (≈8.48) compared with 4‑fluoropiperidine (≈9.4) and unsubstituted piperidine (≈11.2) [1], reducing the fraction of protonated species at physiological pH. Because piperidine basicity is a known determinant of hERG channel affinity, the target compound is preferentially suited for kinase inhibitor programs where maintaining potency while minimizing cardiac safety risk is a critical design criterion. Researchers synthesizing focused libraries around a pyrimidine kinase scaffold should select this compound over its 4‑fluoro isomer when hERG‑related attrition is a concern.

Metabolically Stable Fragment for FBDD and PROTAC Linker Design

The direct C–F bond on the piperidine ring provides greater resistance to oxidative metabolism compared with fluoromethyl‑substituted analogs [1]. This property makes the compound an attractive fragment for fragment‑based drug discovery (FBDD) campaigns and as a metabolically stable linker component in PROTAC (proteolysis‑targeting chimera) design. The chlorine atom at the 4‑position of the pyrimidine serves as a versatile synthetic handle for further elaboration via nucleophilic aromatic substitution or cross‑coupling reactions, enabling efficient diversification of the fragment.

SAR Studies Differentiating 3‑Fluoro Versus 4‑Fluoro Piperidine Pharmacophores

For structure–activity relationship (SAR) investigations aimed at understanding the impact of fluorine position on target engagement, the compound (3‑fluoro isomer) serves as an essential comparator to its 4‑fluoro positional isomer (CAS 2029852‑95‑5) [1]. The differential pKₐ and conformational profiles between the two isomers allow medicinal chemists to deconvolute the contributions of basicity and shape complementarity to binding affinity and selectivity. Procurement of both isomers enables head‑to‑head paired testing in the same assay system.

Synthetic Intermediate for Diversified Pyrimidine Libraries via C4 Chlorine Displacement

The combination of a reactive chlorine at C4 and a 2‑methyl group provides a differentiated intermediate for generating diverse compound libraries. The 2‑methyl group enhances lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7 versus the des‑methyl analog) and sterically modulates the chlorine reactivity, offering a distinct reactivity profile compared with 4‑Chloro‑6‑(3‑fluoropiperidin‑1‑yl)pyrimidine (CAS 2005099‑45‑4) . This compound is optimal for parallel synthesis workflows aiming to explore C4‑substituted pyrimidine chemical space with enhanced membrane permeability.

Quote Request

Request a Quote for 4-Chloro-6-(3-fluoropiperidin-1-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.